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Compound of Interest

Compound Name: 2,5-Dimethyl-1,3,4-oxadiazole

Cat. No.: B185431

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 2,5-Dimethyl-1,3,4-oxadiazole, a key heterocyclic scaffold in medicinal chemistry and
materials science. This document outlines the expected spectroscopic data based on the
analysis of related compounds and provides detailed experimental protocols for obtaining
empirical data.

Introduction

2,5-Dimethyl-1,3,4-oxadiazole is a five-membered heterocyclic compound with the molecular
formula C4HeN20 and a molecular weight of 98.10 g/mol .[1] The 1,3,4-oxadiazole ring is a
crucial pharmacophore known for its diverse biological activities and its role as a bioisostere for
carboxylic acids, esters, and amides, which can improve the metabolic stability and solubility of
drug candidates.[1] This core structure is thermally stable and possesses weak basicity.[1] The
2,5-disubstituted derivatives, in particular, are pivotal as synthetic intermediates in the
development of novel therapeutic agents and advanced organic materials.[1][2]

Spectroscopic Data

While specific experimental spectra for 2,5-Dimethyl-1,3,4-oxadiazole are not readily available
in the surveyed literature, the following data is predicted based on the known spectroscopic
behavior of 2,5-disubstituted-1,3,4-oxadiazole derivatives.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum of 2,5-Dimethyl-1,3,4-oxadiazole is expected to be
simple due to the molecule's symmetry. A single sharp singlet should be observed for the six
equivalent protons of the two methyl groups. The chemical shift of this peak is anticipated to be
in the range of 6 2.0-3.0 ppm.

13C NMR: The carbon-13 NMR spectrum will exhibit two distinct signals. One signal will
correspond to the two equivalent methyl carbons, and the other to the two equivalent carbons
of the oxadiazole ring. The characteristic chemical shifts for the C2 and C5 carbons of the
1,3,4-oxadiazole ring are typically found in the range of d 160-170 ppm.[3][4] The methyl
carbons are expected to appear in the upfield region of the spectrum.

Table 1: Predicted NMR Spectroscopic Data for 2,5-Dimethyl-1,3,4-oxadiazole

Predicted Chemical Shift

Nucleus Multiplicity
(5, ppm)

1H 20-3.0 Singlet

1C 160 - 170 (C=N)

10 - 20 (-CH3)

Infrared (IR) Spectroscopy

The IR spectrum of 2,5-Dimethyl-1,3,4-oxadiazole will show characteristic absorption bands
corresponding to the vibrational modes of its functional groups.

Table 2: Predicted IR Absorption Bands for 2,5-Dimethyl-1,3,4-oxadiazole

Wavenumber (cm~—?) Vibration

~2900-3000 C-H stretch (methyl)
~1610-1650 C=N stretch (oxadiazole ring)
~1020-1070 C-O-C stretch (oxadiazole ring)
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Mass Spectrometry (MS)

The electron ionization mass spectrum of 2,5-Dimethyl-1,3,4-oxadiazole is expected to show
a molecular ion peak [M]* at m/z 98, corresponding to its molecular weight. Fragmentation
patterns would likely involve the cleavage of the oxadiazole ring and loss of small neutral

molecules.

Table 3: Predicted Mass Spectrometry Data for 2,5-Dimethyl-1,3,4-oxadiazole

m/z Predicted Adduct/Fragment
99.055 [M+H]*+

121.037 [M+NaJ*

98.047 [M]*

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2,5-Dimethyl-1,3,4-oxadiazole, dissolved in a suitable solvent like
ethanol or methanol, is expected to exhibit absorption maxima in the ultraviolet region,
characteristic of the electronic transitions within the heterocyclic ring.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of 2,5-
Dimethyl-1,3,4-oxadiazole.

General Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

A common route for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the
cyclodehydration of N,N'-diacylhydrazines using a dehydrating agent such as phosphorus

oxychloride.[5]
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Synthesis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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